

2-Methoxybenzophenone (CAS: 2553-04-0): A Technical Overview

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Compound of Interest

Compound Name: 2-Methoxybenzophenone

Cat. No.: B1295077

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzophenone, with the CAS number 2553-04-0, is an organic compound belonging to the benzophenone family. It is structurally characterized by a benzoyl group attached to an anisole (methoxybenzene) ring at the 2-position. While its hydroxylated analogue, 2-hydroxy-4-methoxybenzophenone (oxybenzone), is extensively studied and widely used, detailed technical information specifically on **2-methoxybenzophenone** is less prevalent in publicly accessible literature. This guide aims to consolidate the available technical data on **2-methoxybenzophenone**, focusing on its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methoxybenzophenone** is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

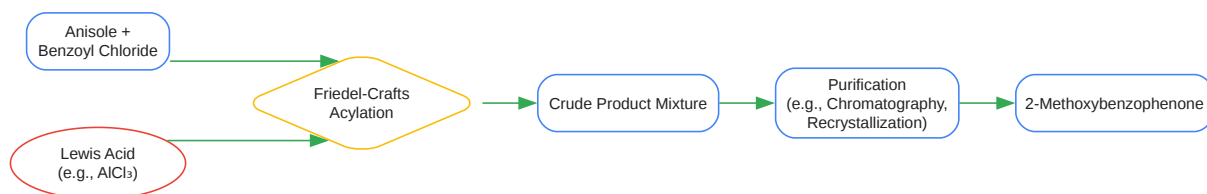
Property	Value	Reference
CAS Number	2553-04-0	N/A
Molecular Formula	C ₁₄ H ₁₂ O ₂	N/A
Molecular Weight	212.24 g/mol	N/A
Melting Point	36-38 °C	N/A
Boiling Point	149-150 °C at 1 mmHg	N/A
Appearance	Not specified in available literature	N/A
Solubility	Not specified in available literature	N/A

Synthesis and Purification

Detailed experimental protocols for the synthesis and purification of **2-methoxybenzophenone** are not readily available in the reviewed literature. However, a general synthetic approach can be inferred from related benzophenone syntheses.

General Synthesis Workflow

A plausible synthetic route for **2-methoxybenzophenone** is the Friedel-Crafts acylation of anisole with benzoyl chloride in the presence of a Lewis acid catalyst. The workflow for this reaction is depicted below.



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Caption: General workflow for the synthesis of **2-Methoxybenzophenone**.

Note: This is a generalized representation. Specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for this particular synthesis. Purification would likely involve techniques such as column chromatography or recrystallization to isolate the desired product from potential isomers (e.g., 4-methoxybenzophenone) and other byproducts.

Analytical Characterization

Comprehensive spectroscopic data (NMR, IR, MS) for **2-methoxybenzophenone** is not available in the public domain. For unambiguous identification and characterization, the following analytical methods would be essential:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would provide detailed information about the molecular structure, including the positions of the methoxy and benzoyl groups on the aromatic rings.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group ($\text{C}=\text{O}$) of the ketone and the C-O-C stretch of the ether linkage.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that could aid in structural elucidation.

Biological Activity and Toxicology

There is a significant lack of publicly available information regarding the biological activity and toxicological profile of **2-methoxybenzophenone**. In contrast, its hydroxylated counterpart, oxybenzone, has been extensively studied for its UV-filtering properties and potential endocrine-disrupting effects. The absence of such data for **2-methoxybenzophenone** highlights a gap in the scientific literature. Any research or drug development activities involving this compound would necessitate a thorough in-house evaluation of its biological effects and toxicity.

Applications in Research and Development

Given its chemical structure, **2-methoxybenzophenone** could potentially serve as a building block in organic synthesis. The benzophenone moiety is a common scaffold in medicinal chemistry, and the methoxy group can be a site for further functionalization or can influence the electronic properties of the molecule. However, without established experimental protocols or data on its reactivity and biological effects, its application in drug development remains speculative.

Conclusion

This technical guide summarizes the currently available information on **2-methoxybenzophenone** (CAS: 2553-04-0). While basic physicochemical properties are known, there is a notable scarcity of detailed experimental protocols, comprehensive analytical data, and information on its biological and toxicological profiles. This lack of data presents both a challenge and an opportunity for researchers. Further investigation into the synthesis, characterization, and biological evaluation of **2-methoxybenzophenone** is required to fully understand its potential applications in science and industry. Professionals in drug development should be particularly cautious and conduct thorough preliminary studies before considering this compound for further investigation.

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